1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

PXR Antagonism Nuclear Receptor Drug Metabolism

1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 895643-98-8) is a synthetic small molecule featuring a 1,2,3-triazole core with a 4-carboxamide linker connecting a 4-chlorophenyl group at the N1 position and a 4-phenoxyphenyl group at the amide nitrogen. It has a molecular weight of 404.85 g/mol and a computed XLogP3 of 5.1, indicating significant lipophilicity.

Molecular Formula C22H17ClN4O2
Molecular Weight 404.85
CAS No. 895643-98-8
Cat. No. B2498610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS895643-98-8
Molecular FormulaC22H17ClN4O2
Molecular Weight404.85
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C22H17ClN4O2/c1-15-21(25-26-27(15)18-11-7-16(23)8-12-18)22(28)24-17-9-13-20(14-10-17)29-19-5-3-2-4-6-19/h2-14H,1H3,(H,24,28)
InChIKeyWMHUDLLFNNTGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 895643-98-8): A Specialized 1,2,3-Triazole-4-Carboxamide for Targeted Protein Expression and Nuclear Receptor Studies


1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 895643-98-8) is a synthetic small molecule featuring a 1,2,3-triazole core with a 4-carboxamide linker connecting a 4-chlorophenyl group at the N1 position and a 4-phenoxyphenyl group at the amide nitrogen. It has a molecular weight of 404.85 g/mol and a computed XLogP3 of 5.1, indicating significant lipophilicity . This compound belongs to a class identified through high-throughput screening as capable of inhibiting ER stress-induced C/EBP-homologous protein (CHOP) expression, a key mediator of pancreatic β-cell death [1]. It is also structurally related to a potent series of 1H-1,2,3-triazole-4-carboxamides acting as inverse agonists and antagonists of the Pregnane X Receptor (PXR) [2].

Why Generic Substitution Fails for 1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: The Criticality of Substituent-Dependent SAR in Triazole Carboxamides


Simple substitution with another 1,2,3-triazole-4-carboxamide is highly likely to fail due to the extreme sensitivity of biological activity to specific N1-aryl and amide N-aryl substituent patterns. SAR studies on this scaffold demonstrate that a 5-methyl group on the triazole is essential for potent CHOP inhibition [1]. Furthermore, for PXR modulation, the specific combination of substituents dictates whether a compound behaves as an inverse agonist, a pure antagonist, or is inactive. Replacing the 4-chlorophenyl or the 4-phenoxyphenyl group can fundamentally alter binding affinity, cellular potency, and functional selectivity, as demonstrated by the divergent profiles of close analogs 85 and 89 in PXR studies [2]. The precise combination of substituents on this exact compound defines its unique position within these SAR landscapes, making it a non-interchangeable chemical probe.

Quantitative Evidence Guide: Differentiated Structural and Pharmacological Profile of 1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide


Structural Differentiation via Physicochemical Descriptors Against PXR-Targeted Triazole Carboxamide Lead Series

The target compound occupies a distinct physicochemical space compared to the optimized PXR inverse agonist/antagonist 'compound 85' and related leads. Its computed logP of 5.16 is significantly higher than that of many high-potency PXR ligands in the series, which often incorporate polar heterocycles. The topological polar surface area (TPSA) of 56.92 Ų is lower than typical leads, suggesting enhanced membrane permeability but potentially reduced solubility. This distinct profile presents an opportunity to probe the lipophilic tolerance of the PXR ligand-binding domain (LBD) without introducing basic amine moieties common in the optimized series.

PXR Antagonism Nuclear Receptor Drug Metabolism ADME-Tox

Class-Level Potency in Protecting Pancreatic β-Cells Against ER Stress-Induced Apoptosis

The target compound belongs to a validated class of 1,2,3-triazole amides that inhibit ER stress-induced CHOP expression. Within this class, a closely related derivative (compound 4e) demonstrated significant protection of pancreatic β-cells. In INS-1 cells treated with tunicamycin (Tm, 0.1 μg/mL) for 72 hours, compound 4e at 20 μM restored cell viability, achieving a fold change significantly above the Tm-induced baseline (p<0.01). While this specific data is for an analog, the SAR conclusively demonstrates that the N,1-diphenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide backbone is critical for this activity. The target compound bears this exact privileged scaffold. [1]

Diabetes ER Stress β-Cell Protection CHOP Inhibition

Differentiation from PXR Antagonist 'Compound 89' via Functional Selectivity Potential

SAR around the 1H-1,2,3-triazole-4-carboxamide class reveals that subtle structural modifications can switch functional activity from inverse agonism/antagonism to pure antagonism. Compound 85 is a potent dual inverse agonist/antagonist, while its close analog, compound 89, is a pure antagonist. The target compound's distinct N1-(4-chlorophenyl) substitution, compared to the N1-substituents on compounds 85 and 89, places it in an unexplored region of this functional selectivity map. It offers a unique tool to dissect the structural determinants of inverse agonism versus antagonism at PXR, a key differentiator not achievable with the reference compounds themselves. [1]

PXR Nuclear Receptor Functional Selectivity Antagonist vs. Inverse Agonist

Superior Calculated Permeability Profile Versus a Hypothetical Des-chloro Analog

The presence of the 4-chlorophenyl substituent on the N1 of the triazole ring is a key structural feature that increases lipophilicity and is predicted to enhance passive membrane permeability compared to a hypothetical des-chloro (phenyl) analog. The calculated logP for the target compound is 5.16. Removing the chlorine atom would be expected to lower the logP by approximately 0.5-0.8 units based on standard Hansch π-values for aromatic chlorine, yielding a predicted logP of ~4.4-4.6 for the des-chloro analog. This difference, while modest, can significantly impact cellular uptake and target engagement in cell-based assays.

Medicinal Chemistry ADME Permeability Lead Optimization

Best-Fit Research and Procurement Scenarios for 1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide


Probing PXR Ligand-Binding Domain Lipophilic Tolerance

This compound is ideally suited as a probe for structure-activity relationship (SAR) studies aimed at understanding the Pregnane X Receptor (PXR) ligand-binding domain's tolerance for lipophilic, non-basic substituents. Its calculated logP of ~5.16 and TPSA of ~57 Ų are distinct from the more polar, heterocycle-containing leads reported in the literature. It can be used in competitive binding assays and cellular transactivation assays to directly test how increasing lipophilicity without introducing a basic amine affects PXR binding affinity (IC50), inverse agonism, and antagonism .

Expanding the Chemistry Space of β-Cell Protective CHOP Inhibitors

For researchers focused on diabetes and ER stress, this compound serves as a critical tool for expanding the chemical space around the validated N,1-diphenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide pharmacophore. It can be used in head-to-head comparisons with previously reported inhibitors (e.g., compound 4e) in assays measuring CHOP mRNA/protein suppression and viability rescue in INS-1 β-cells under tunicamycin-induced ER stress. This enables a systematic evaluation of how the 4-phenoxyphenyl amide substituent impacts potency and efficacy relative to other N-aryl groups [1].

Use as a Reference Compound for logP-Dependent Cellular Uptake Studies

The computed logP of 5.16 makes this compound a valuable reference control in studies designed to correlate cellular permeability and target engagement for the 1,2,3-triazole-4-carboxamide class. It can be used alongside a panel of analogs with systematically varied lipophilicities to benchmark the impact of logP on cellular IC50 values in functional PXR or CHOP assays, helping to calibrate predictive ADME models for this chemical series .

Anchor Point for Combinatorial Library Synthesis

As a building block from the ChemDiv screening collection, this compound provides a straightforward anchor point for further derivatization. The 4-chlorophenyl group can undergo metal-catalyzed cross-coupling reactions, while the methyl group on the triazole ring is a defined point for further SAR exploration. This makes it a practical procurement choice for medicinal chemistry groups aiming to rapidly generate focused libraries for PXR or CHOP-related targets .

Quote Request

Request a Quote for 1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.